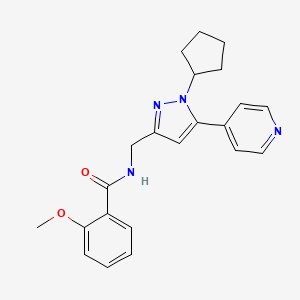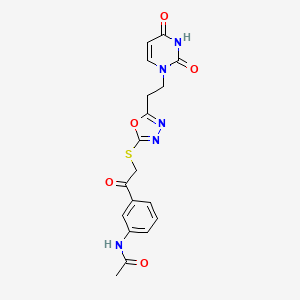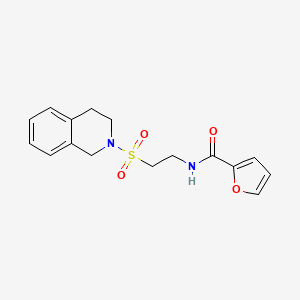
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide, also known as DIQFA, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
Therapeutic Agent Applications
Research has demonstrated the potential of derivatives similar to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide in various therapeutic domains. A study focused on a derivative synthesized through Povarov cycloaddition reaction/N-furoylation processes showed that such compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates a broad spectrum of potential therapeutic applications, ranging from cancer treatment to managing infections and inflammation (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Enhancement of Analgesic Properties
Another study utilized bioisosteric replacement methodology to enhance the analgesic properties of compounds closely related to the subject chemical. By replacing the benzyl phenyl ring with an isosteric heterocycle, significant increases in analgesic activity were observed. This research underscores the potential for chemical modifications of the core structure to enhance therapeutic efficacy, particularly in pain management (Ukrainets, Mospanova, & Davidenko, 2016).
Tyrosinase Inhibition for Therapeutic and Cosmetic Applications
A study on the synthesis of new derivatives, including furan-2-carboxamide compounds, revealed potent inhibition of the tyrosinase enzyme. These findings suggest potential applications in treating hyperpigmentation disorders and as agents in cosmetic formulations to regulate melanin production. The study highlights the compounds' effectiveness as tyrosinase inhibitors, with potential implications for dermatological use (Dige et al., 2019).
Antitumor Activities
The antitumor potential of isoquinoline derivatives has been extensively explored, with some compounds demonstrating significant antineoplastic activity. Such studies indicate that modifications to the isoquinoline structure can lead to potent antitumor agents, suggesting a possible research avenue for developing new cancer therapies (Liu et al., 1995).
CFTR Chloride Channel Gating Modulation
Sulfamoyl-4-oxoquinoline-3-carboxamides, structurally related to the compound of interest, have been synthesized as correctors for defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. This suggests potential therapeutic applications in treating cystic fibrosis by modulating CFTR channel activity, highlighting the compound's relevance in addressing genetic disorders (Suen et al., 2006).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVDPHRJAQXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894590.png)
![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)
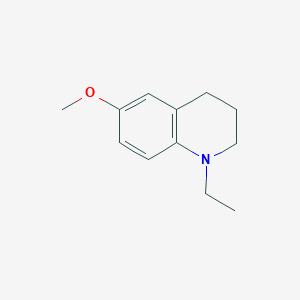

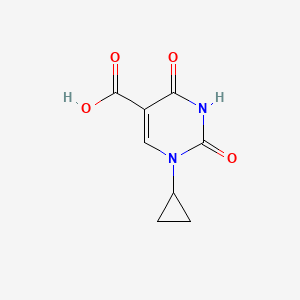
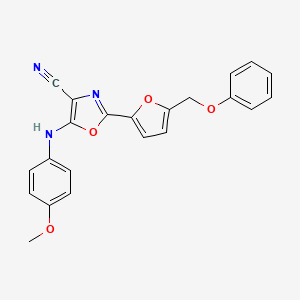
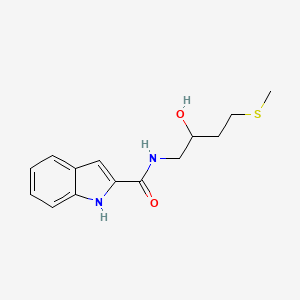
![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)
![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
